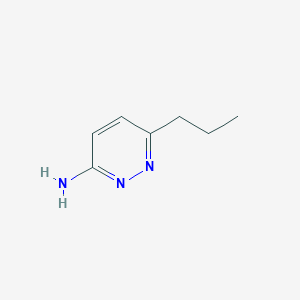

6-Propylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-propylpyridazin-3-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3,(H2,8,10) |

InChI Key |

MMDMHWYCKDVFRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

"6-Propylpyridazin-3-amine" synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 6-Propylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential antiviral and kinase inhibitory effects. This guide focuses on this compound, a novel derivative, and outlines a robust synthetic pathway and a comprehensive analytical characterization strategy. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthesis of this compound

A highly efficient and versatile method for the synthesis of 6-substituted pyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron compound. In this proposed synthesis, 3-amino-6-chloropyridazine is coupled with propylboronic acid to yield the target compound, this compound.

The synthesis begins with the commercially available 3,6-dichloropyridazine, which is first aminated to produce 3-amino-6-chloropyridazine. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with propylboronic acid.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from established methods for the amination of dichloropy-ridazines.[1][2]

-

Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equiv.), a suitable solvent (e.g., n-butanol or dioxane), and aqueous ammonia (excess, e.g., 10-15 equiv.).

-

Reaction Conditions: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate should be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine as a solid.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous Suzuki-Miyaura cross-coupling reactions.[3]

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equiv.) in a solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v), add propylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Reaction Conditions: De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and analytical techniques.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Exact Mass | 137.0953 g/mol |

| Appearance | Off-white to pale yellow solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and analogous structures.[4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Pyridazine H-4 or H-5 |

| ~6.80 | d | 1H | Pyridazine H-4 or H-5 |

| ~4.50 | br s | 2H | -NH₂ |

| ~2.70 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.75 | sext | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridazine C-3 |

| ~155 | Pyridazine C-6 |

| ~125 | Pyridazine C-4 or C-5 |

| ~118 | Pyridazine C-4 or C-5 |

| ~35 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1640-1580 | Strong | N-H bend (scissoring) |

| 1580-1450 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |

| 1465-1450 | Medium | CH₂ bend |

| 1380-1370 | Medium | CH₃ bend |

| 1250-1020 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - C₂H₅]⁺ |

| 94 | [M - C₃H₇]⁺ |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the exact mass and molecular formula.

-

Purity Analysis: The purity of the final compound will be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, with UV detection.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is yet to be determined, many pyridazine-containing compounds are known to function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.

The diagram below illustrates a hypothetical signaling pathway where this compound could act as a kinase inhibitor. In this example, the compound targets a hypothetical "Signal Kinase," preventing the phosphorylation of a downstream substrate, thereby inhibiting a pro-proliferative signaling cascade.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route via a Suzuki-Miyaura coupling is a modern and efficient method for accessing this novel compound. The detailed characterization plan, including predicted spectroscopic data, will be invaluable for confirming the structure and purity of the synthesized molecule. Further studies will be necessary to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol | 2098086-11-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]

- 7. docbrown.info [docbrown.info]

- 8. docbrown.info [docbrown.info]

- 9. Propylamine [webbook.nist.gov]

Navigating the Landscape of 6-Alkylpyridazin-3-amines: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties: A Look at a Close Analog

To provide quantitative data, we will examine the computed properties of the closely related compound, 6-Isopropylpyridazin-3-amine . These properties offer valuable insights into the likely characteristics of 6-Propylpyridazin-3-amine.

| Property | Value | Source |

| IUPAC Name | 6-propan-2-ylpyridazin-3-amine | PubChem |

| Molecular Formula | C7H11N3 | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 137.0953 g/mol | PubChem |

| Topological Polar Surface Area | 51.8 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

Synthesis of 6-Substituted Pyridazin-3-amines: Experimental Protocols

The synthesis of 6-alkylpyridazin-3-amines can be achieved through various established synthetic routes. A common and efficient method involves the Suzuki-Miyaura cross-coupling reaction, starting from a readily available precursor like 3-amino-6-chloropyridazine.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 6-arylpyridazines, which can be adapted for the synthesis of 6-alkylpyridazines.

Materials:

-

3-Amino-6-chloropyridazine

-

Appropriate boronic acid (e.g., propylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3, K2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the corresponding boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent to the mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkylpyridazin-3-amine.

Caption: General workflow for the synthesis of 6-Alkylpyridazin-3-amines.

Potential Biological Activities and Signaling Pathways

Pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities.[1][2] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors. While the specific biological profile of this compound is uncharacterized, related compounds have shown potential as:

-

Anti-inflammatory agents: By potentially inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[3]

-

Anticancer agents: Through mechanisms that may involve the inhibition of protein kinases crucial for cancer cell proliferation.

-

Cardiovascular agents: Some pyridazinone derivatives have demonstrated cardiotonic and antihypertensive effects.[3]

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.

The diverse biological activities of pyridazinone derivatives suggest their potential to modulate multiple signaling pathways. A hypothetical pathway, based on their known anti-inflammatory and anticancer effects, could involve the inhibition of a protein kinase, leading to downstream effects on gene expression and cellular processes.

Caption: Hypothetical signaling pathway for 6-Alkylpyridazin-3-amine.

Conclusion

While a specific, in-depth technical profile for this compound remains to be established in the public domain, the information available for analogous compounds provides a strong foundation for future research. The synthetic accessibility of the pyridazine core, coupled with the diverse biological activities exhibited by its derivatives, underscores the potential of this scaffold in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and other 6-alkylpyridazin-3-amines is warranted to fully elucidate their therapeutic potential.

References

6-Propylpyridazin-3-amine: An In-Depth Technical Guide

Despite a comprehensive search of scientific literature and chemical databases, specific technical information, including molecular structure data, experimental protocols, and quantitative biological data for 6-Propylpyridazin-3-amine, is not available in the public domain. This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized, or the information is proprietary and not publicly disclosed.

While direct information is lacking, this guide will provide a technical overview of the core molecular structure, potential synthetic strategies, and the known biological activities of closely related pyridazine derivatives. This information can serve as a valuable resource for researchers and drug development professionals interested in the potential of this chemical scaffold.

Molecular Structure and Properties of the Pyridazine Core

This compound belongs to the pyridazine class of heterocyclic compounds. The core structure consists of a six-membered aromatic ring containing two adjacent nitrogen atoms. In this specific molecule, a propyl group is attached at the 6-position and an amine group at the 3-position.

General Properties of Related Pyridazine Derivatives:

The physicochemical properties of pyridazine derivatives can vary significantly based on their substitution patterns. However, some general characteristics can be inferred.

| Property | General Observation for Related Compounds |

| Molecular Weight | The molecular weight of this compound would be approximately 137.19 g/mol . For comparison, 6-methylpyridazin-3-amine has a molecular weight of 109.13 g/mol . |

| Solubility | Generally, pyridazine derivatives show some solubility in polar organic solvents. The presence of the amine group in this compound might confer some aqueous solubility, particularly at acidic pH. |

| Boiling/Melting Point | These properties are highly dependent on the substituents. For instance, 6-chloropyridazin-3-amine has a melting point of 210 °C.[1][2] |

Potential Synthetic Strategies

While no specific synthesis for this compound has been reported, plausible synthetic routes can be extrapolated from established methods for analogous pyridazine compounds. A common starting material for the synthesis of 3-amino-6-substituted pyridazines is 3-amino-6-chloropyridazine.

A potential synthetic workflow could involve a cross-coupling reaction to introduce the propyl group at the 6-position.

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A generalized protocol based on Suzuki coupling for the synthesis of 6-arylpyridazines could be adapted:

-

Reaction Setup: To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., dioxane or a mixture of toluene and water), add propylboronic acid.

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate or potassium phosphate.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup. The crude product can then be purified by column chromatography on silica gel.

Biological Activities of Related Pyridazine Derivatives

The pyridazine and pyridazinone scaffolds are present in a variety of biologically active molecules, demonstrating a broad range of pharmacological effects. This suggests that this compound could potentially exhibit interesting biological properties.

Known activities of related compounds include:

-

Antiproliferative and Anti-inflammatory Activities: Certain novel 6-aryl-dihydropyridazin-3(2H)-ones have shown anti-cancer and anti-inflammatory properties.[1]

-

Antimicrobial Activity: Some pyridazine derivatives have been investigated for their antimicrobial effects.

-

Enzyme Inhibition: Derivatives of pyridazinone have been identified as potent inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.[1]

-

Receptor Antagonism: Some have been found to act as histamine H3 receptor antagonists.[1]

The specific biological activity of this compound would need to be determined through experimental screening.

Conclusion

While there is a significant body of research on the synthesis and biological applications of pyridazine derivatives, this compound remains an uncharacterized compound. The information presented in this guide on related molecules provides a foundational understanding for researchers and drug development professionals who may be interested in exploring the synthesis and potential therapeutic applications of this novel chemical entity. Further experimental investigation is required to elucidate the precise properties and biological functions of this compound.

References

Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction:

6-Propylpyridazin-3-amine is a substituted pyridazine derivative of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active compounds. The pyridazine core is a key pharmacophore in various therapeutic agents. A thorough understanding of the spectral characteristics of this compound is fundamental for its identification, characterization, and quality control in synthetic and developmental pipelines. This document provides a summary of available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound.

Challenges in Data Acquisition:

A comprehensive search of publicly available scientific databases and literature has revealed a significant scarcity of experimental spectral data specifically for this compound. While data for structurally related analogs such as 6-isopropylpyridazin-3-amine, 3-amino-6-propoxypyridazine, and 6-amino-3-chloropyridazine are accessible, direct experimental spectra for the target compound could not be located. The information presented herein is therefore based on predicted values and analysis of related structures, which can serve as a preliminary guide for researchers.

Predicted Spectral Data

Due to the absence of experimental data, the following tables summarize predicted spectral features for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 1H | H-4 (Pyridazine ring) |

| ~ 6.7 - 6.9 | Doublet | 1H | H-5 (Pyridazine ring) |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.6 - 2.8 | Triplet | 2H | -CH₂- (Propyl group, α to ring) |

| ~ 1.6 - 1.8 | Sextet | 2H | -CH₂- (Propyl group, β to ring) |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH₃ (Propyl group) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-3 (Attached to -NH₂) |

| ~ 155 - 160 | C-6 (Attached to propyl group) |

| ~ 125 - 130 | C-4 |

| ~ 115 - 120 | C-5 |

| ~ 30 - 35 | -CH₂- (Propyl group, α to ring) |

| ~ 20 - 25 | -CH₂- (Propyl group, β to ring) |

| ~ 13 - 15 | -CH₃ (Propyl group) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | Medium | C-H Stretch (aliphatic) | Propyl Group |

| 1600 - 1650 | Strong | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1580 | Medium to Strong | C=C and C=N Stretch | Pyridazine Ring |

| 1300 - 1400 | Medium | C-N Stretch | Aryl Amine |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 137.11 | [M]⁺ (Molecular Ion) |

| 108.09 | [M - C₂H₅]⁺ |

| 95.06 | [M - C₃H₆]⁺ |

Molecular Formula: C₇H₁₁N₃. Exact Mass: 137.0953.

Experimental Protocols

As no specific experimental data was found, a general protocol for the acquisition of spectral data for a novel compound like this compound is provided below.

General Workflow for Spectral Analysis:

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton NMR spectra with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary, and a larger number of scans will be required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample using an appropriate method such as a KBr (potassium bromide) pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is often introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range.

Logical Relationship of Spectral Data for Structure Confirmation:

Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.

Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous compounds with a wide range of biological activities. Pyridazine derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth overview of modern synthetic strategies for novel pyridazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Methodologies

The synthesis of the pyridazine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Key approaches include classical condensation reactions, multicomponent reactions (MCRs), and cycloaddition strategies.

Condensation of γ-Ketoacids with Hydrazines

A foundational and widely used method for the synthesis of 3(2H)-pyridazinones involves the cyclocondensation of γ-ketoacids or their ester analogs with hydrazine or substituted hydrazines. This approach is valued for its reliability and the ready availability of the starting materials.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

-

Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (0.2 mol) in dry benzene (100 mL), succinic anhydride (0.1 mol) is added portion-wise at a temperature below 10°C. The reaction mixture is then stirred at room temperature for 24 hours. The mixture is poured onto crushed ice containing concentrated hydrochloric acid (50 mL). The resulting solid, β-benzoylpropionic acid, is filtered, washed with cold water, and recrystallized from ethanol.

-

Cyclocondensation: A mixture of β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.06 mol) in ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.

A notable example is the copper-catalyzed three-component reaction of an aldehyde, a hydrazine, and an alkynyl ester to regioselectively synthesize pyridazinones.[1]

Caption: Workflow for a copper-catalyzed multicomponent synthesis of pyridazinones.

A mixture of the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) in a suitable solvent (e.g., DMSO) is stirred in a sealed tube at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyridazinone.

Quantitative Data on Synthesized Pyridazine Derivatives

The following tables summarize the reaction yields and biological activities of representative novel pyridazine derivatives from recent literature.

Table 1: Synthesis and Anticancer Activity of Pyridazine Derivatives [2]

| Compound | R | Yield (%) | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |

| 2a | H | 78 | 45.3 | 32.1 |

| 2b | CH3 | 75 | 52.8 | 41.5 |

| 4a | COCH3 | 65 | 33.7 | 28.9 |

| 4b | COCH2CH2Cl | 68 | 28.1 | 21.2 |

| Imatinib | - | - | 15.2 | 18.5 |

Table 2: PDE4B Inhibitory Activity of Indole-Substituted Pyridazinones [3]

| Compound | R | Yield (%) | PDE4B Inhibition (%) at 20 µM | IC50 (nM) |

| 4aa | H | 65 | 45 | 350 ± 25 |

| 4ba | 5-OCH3 | 72 | 64 | 251 ± 18 |

| 4bc | 5-Cl | 68 | 52 | 298 ± 21 |

| Rolipram | - | - | 98 | 120 ± 10 |

Biological Signaling Pathways of Pyridazine Derivatives

Many pyridazine derivatives exert their biological effects by modulating specific signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several pyridazine derivatives have been developed as inhibitors of VEGFR, thereby blocking tumor growth and metastasis.

Caption: Simplified VEGFR signaling pathway targeted by pyridazine inhibitors.

PDE4B Signaling in Inflammation

Phosphodiesterase 4B (PDE4B) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4B by certain pyridazinone derivatives leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[3][4][5]

References

- 1. What are PDE4B modulators and how do they work? [synapse.patsnap.com]

- 2. Inhibition of PDE4B suppresses inflammation by increasing expression of the deubiquitinase CYLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, pyridazin-3-amine analogs have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features allow for diverse substitutions, leading to the modulation of various physiological processes. This technical guide provides an in-depth overview of the biological activities of pyridazin-3-amine analogs, with a focus on their anticancer, kinase inhibitory, and cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Biological Data

The biological activity of pyridazin-3-amine analogs has been extensively evaluated through various in vitro and in vivo assays. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) for anticancer and kinase inhibitory activities, and half-maximal effective concentrations (EC50) for vasorelaxant effects. This data provides a comparative overview of the potency of different analogs.

Table 1: Anticancer Activity of Pyridazin-3-amine and Pyridazinone Analogs

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2h | SR (Leukemia) | NCI-60 Screen | < 0.1 | [1] |

| NCI-H522 (Non-Small Cell Lung) | NCI-60 Screen | < 0.1 | [1] | |

| CCRF-CEM (Leukemia) | NCI-60 Screen | < 1.0 | [1] | |

| MCF7 (Breast) | NCI-60 Screen | < 1.0 | [1] | |

| Compound 12c | UO-31 (Renal) | MTT Assay | 0.87 | [2] |

| Compound 12f | HL-60 (TB) (Leukemia) | MTT Assay | 1.41 | [2] |

| Compound 12j | MOLT-4 (Leukemia) | MTT Assay | 1.82 | [2] |

| Compound 9b | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 1.17 | [3] |

| MCF-7 (Breast) | MTT Assay | 1.52 | [3] | |

| Compound 5a | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 1.21 | [3] |

| MCF-7 (Breast) | MTT Assay | 1.89 | [3] | |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 17.30 | [4] |

| HCT-116 (Colon) | MTT Assay | 18.38 | [4] | |

| MCF-7 (Breast) | MTT Assay | 27.29 | [4] |

Table 2: Kinase Inhibitory Activity of Pyridazin-3-amine and Related Analogs

| Compound | Kinase Target | Assay Type | IC50 (µM) | Reference |

| Compound 11 | VEGFR-2 | Kinase Assay | 0.192 | [5] |

| Compound 10e | VEGFR-2 | Kinase Assay | 0.241 | [5] |

| Compound 13a | VEGFR-2 | Kinase Assay | 0.258 | [5] |

| Compound 9b | EGFR | Kinase Assay | 0.00727 (7.27 nM) | [3] |

| Compound 5a | EGFR | Kinase Assay | 0.0125 (12.5 nM) | [3] |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) | EGFR | Kinase Assay | 0.12 | [4] |

| CDK-2/cyclin A2 | Kinase Assay | 0.25 | [4] | |

| Compound 6h | Spleen Tyrosine Kinase (Syk) | Enzymatic Assay | Not specified, but promising | [6] |

Table 3: Vasorelaxant Activity of Pyridazinone Analogs

| Compound | Pre-contraction Agent | EC50 (µM) | Reference |

| Compound 4f | Phenylephrine | 0.0136 | [7][8] |

| Compound 4h | Phenylephrine | 0.0117 | [7][8] |

| Compound 5d | Phenylephrine | 0.0053 | [7][8] |

| Compound 5e | Phenylephrine | 0.0025 | [7][8] |

| Compound 2e | Not specified | 0.1162 | [9] |

| Compound 2h | Not specified | 0.07154 | [9] |

| Compound 2j | Not specified | 0.02916 | [9] |

| Acid derivative (5) | Not specified | 0.339 | [10] |

| Ester analog (4) | Not specified | 1.225 | [10] |

| 4-methoxyphenylhydrazide (10c) | Not specified | 1.204 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide. These protocols are intended to be a starting point for researchers looking to evaluate the biological activity of pyridazin-3-amine analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well microplates

-

Test compounds (pyridazin-3-amine analogs) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[12][13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.[13][14]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibitory Assay: VEGFR-2

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5][15][16]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 or other suitable substrate

-

Test compounds (pyridazin-3-amine analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control wells.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate master mix to all wells. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[5]

-

Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like the ADP-Glo™ Kinase Assay kit. This is a two-step process:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.

-

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Vasorelaxant Activity: Isolated Rat Aortic Ring Assay

This assay assesses the ability of a compound to induce relaxation of pre-contracted blood vessel rings, indicating a potential vasodilatory effect.[17][18][19][20]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (PE) or KCl for pre-contraction

-

Test compounds (pyridazin-3-amine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-4 mm in length.[17][19] For endothelium-denuded experiments, gently rub the intimal surface of the ring with a small wire or wooden stick.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[17][18] Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability and Endothelium Integrity Check: After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM). Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium, while a relaxation of less than 10% confirms successful denudation. Wash the rings and allow them to return to the baseline tension.

-

Compound Testing: Pre-contract the aortic rings again with phenylephrine or KCl. Once a stable plateau is reached, add the test compounds in a cumulative concentration-dependent manner.

-

Data Recording: Record the changes in isometric tension using the data acquisition system.

-

Data Analysis: Express the relaxation induced by the test compounds as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, by plotting the percentage of relaxation against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyridazin-3-amine analogs exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways, the VEGFR-2 and JNK1 signaling cascades, which are frequently targeted by these compounds in the context of cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[21][22] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. Several pyridazin-3-amine analogs have been shown to inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.

JNK1 Signaling Pathway

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cellular processes such as proliferation, apoptosis, and inflammation. In some cancers, the JNK1 pathway is aberrantly activated, promoting tumor cell survival and proliferation. Certain pyridazine derivatives have been investigated as JNK1 inhibitors.[23][24]

Caption: JNK1 signaling pathway and its inhibition by pyridazin-3-amine analogs.

Conclusion

Pyridazin-3-amine analogs represent a promising and versatile class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in inhibiting cancer cell growth, modulating key kinase signaling pathways, and inducing vasorelaxation highlights the broad therapeutic applicability of this chemical scaffold. The quantitative data presented in this guide provides a valuable resource for comparing the potency of different analogs, while the detailed experimental protocols offer a practical foundation for researchers initiating studies in this area. The visualization of the VEGFR-2 and JNK1 signaling pathways provides a clear understanding of the molecular mechanisms through which these compounds may exert their effects. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of pyridazin-3-amine analogs is warranted to fully realize their therapeutic potential and advance novel candidates toward clinical development.

References

- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 17. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reprocell.com [reprocell.com]

- 19. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. article.imrpress.com [article.imrpress.com]

- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 22. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

6-Propylpyridazin-3-amine: A Scoping Review of Potential Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel small molecule, 6-Propylpyridazin-3-amine. While direct experimental data for this specific compound is not yet available in published literature, this document synthesizes current knowledge of structurally related pyridazine derivatives to extrapolate and propose likely protein interactions. The primary aim is to equip researchers and drug development professionals with a foundational understanding of the compound's potential mechanisms of action and to provide detailed experimental frameworks for its future investigation. Potential targets for pyridazine-based compounds span several important classes, including protein kinases, sigma receptors, and trace amine-associated receptors. This guide details the rationale for considering these targets, presents illustrative quantitative data from related compounds, and provides established experimental protocols for target validation and characterization.

Introduction to Pyridazine Scaffolds in Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive moiety for designing selective ligands.[1] Various substituted pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of the 3-amine group in this compound provides a key interaction point, while the 6-propyl substituent is expected to modulate lipophilicity and steric interactions within target binding sites.

Potential Biological Targets of this compound

Based on the established pharmacology of structurally analogous compounds, the following protein families are proposed as high-priority potential biological targets for this compound.

Protein Kinases

The pyridazine core is a common feature in a multitude of kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.

-

c-Jun N-terminal Kinase 1 (JNK1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is activated by stress stimuli such as cytokines and UV irradiation.[3] It plays a critical role in apoptosis, inflammation, and neurodegenerative processes. Several pyridazine-containing compounds have been identified as potent JNK1 inhibitors.[4][5]

-

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): This family of kinases is involved in a variety of cellular processes, including cell cycle regulation and neuronal development. Imidazo[1,2-b]pyridazine derivatives have been reported as inhibitors of DYRK kinases.

-

PIM Kinases: PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors.

Sigma Receptors

Sigma receptors (σ1 and σ2) are non-opioid receptors primarily located in the endoplasmic reticulum. They are implicated in a range of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The basic amine functionality present in this compound is a common feature in many sigma receptor ligands.

-

Sigma-1 Receptor (σ1R): The σ1 receptor is involved in the modulation of ion channels and intracellular calcium signaling. Ligands targeting σ1R have shown potential in the treatment of neurodegenerative diseases, pain, and addiction.

-

Sigma-2 Receptor (σ2R): The σ2 receptor is overexpressed in proliferating tumor cells and is a promising target for cancer diagnostics and therapeutics.

Trace Amine-Associated Receptor 1 (hTAAR1)

hTAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines. It modulates monoaminergic neurotransmission and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and depression.[6][7] The overall structure of this compound, possessing an amine-containing scaffold, suggests potential for interaction with hTAAR1.

Illustrative Quantitative Data

Due to the absence of specific experimental data for this compound, the following table presents a hypothetical summary of quantitative data based on activities reported for structurally related pyridazine derivatives. This table is intended for illustrative purposes to guide future experimental design.

| Target | Assay Type | Parameter | Hypothetical Value (nM) | Reference Compound Class |

| JNK1 | TR-FRET Kinase Assay | IC50 | 85 | Pyridazine-based kinase inhibitors |

| DYRK1A | LanthaScreen Binding Assay | Kd | 150 | Imidazo[1,2-b]pyridazines |

| PIM1 | Coupled-Enzyme Kinase Assay | IC50 | 50 | Imidazo[1,2-b]pyridazines |

| Sigma-1 Receptor | Radioligand Binding Assay ([³H]-(+)-pentazocine) | Ki | 120 | Aminopyridazine derivatives |

| Sigma-2 Receptor | Radioligand Binding Assay ([³H]-DTG) | Ki | 250 | Aminopyridazine derivatives |

| hTAAR1 | BRET-based Cellular Assay | EC50 | 300 | Aminopyridine and related heterocycles |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to validate and characterize the interaction of this compound with its potential biological targets.

Kinase Inhibition Assays

This assay format is a robust method for quantifying kinase activity and inhibition in a high-throughput format.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

-

Recombinant human kinase (e.g., JNK1)

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

HTRF detection buffer

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the test compound dilutions, kinase, and biotinylated peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC₅₀ value.

Sigma Receptor Binding Assays

This method is the gold standard for determining the affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of bound radioligand is quantified by scintillation counting.

Materials:

-

Membrane preparations from cells or tissues expressing the target sigma receptor (e.g., guinea pig brain for σ1R, rat liver for σ2R)

-

Radioligand (e.g., [³H]-(+)-pentazocine for σ1R, [³H]-DTG for σ2R)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

JNK1 Signaling Pathway

The following diagram illustrates the canonical JNK1 signaling cascade, which is a potential target pathway for this compound.

General Workflow for Drug Target Validation

This diagram outlines a typical workflow for the identification and validation of a biological target for a novel compound.[8][9][10][11][12]

Conclusion

While further experimental investigation is required to definitively elucidate the biological targets of this compound, the existing literature on related pyridazine derivatives provides a strong foundation for focused research. The potential for this compound to interact with key protein families such as kinases, sigma receptors, and trace amine-associated receptors warrants a systematic evaluation using the experimental protocols outlined in this guide. The information presented herein is intended to accelerate the discovery and development process for this promising new chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. sinobiological.com [sinobiological.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders [mdpi.com]

- 8. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. liveonbiolabs.com [liveonbiolabs.com]

- 10. Drug Discovery Workflow - What is it? [vipergen.com]

- 11. Target Discovery: Identification and Validation | Bio-Rad [bio-rad.com]

- 12. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: Hypothesized Mechanisms of Action for 6-Propylpyridazin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous compounds with diverse biological activities. Within this class, 6-substituted pyridazin-3-amines have emerged as a promising area of investigation for novel therapeutic agents. This technical guide focuses on the potential mechanisms of action of a specific, yet under-investigated, member of this family: 6-Propylpyridazin-3-amine. Due to the limited direct experimental data on this compound, this document presents a series of well-founded hypotheses based on the known biological activities of structurally analogous compounds. The primary hypothesis centers on the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes implicated in cancer and inflammatory diseases.

Primary Hypothesis: Inhibition of the JNK Signaling Pathway

A compelling hypothesis for the mechanism of action of this compound is the inhibition of the c-Jun N-terminal kinase 1 (JNK1) pathway. This hypothesis is extrapolated from the observed activity of structurally related compounds, such as 6-Methoxypyridazin-3-amine hydrochloride, which has demonstrated significant inhibitory effects on this pathway.[1] The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in regulating cellular responses to stress, including inflammation, apoptosis, and proliferation.[1] Dysregulation of the JNK pathway is a hallmark of various pathologies, most notably cancer, where it can promote cell survival and proliferation.[1]

The proposed mechanism posits that this compound binds to the ATP-binding pocket of JNK1, acting as a competitive inhibitor and preventing the phosphorylation of its downstream substrates, including the transcription factors c-Jun and c-Fos.[1] Inhibition of this signaling cascade would be expected to lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Visualizing the Hypothesized JNK1 Inhibition

Figure 1: Hypothesized inhibition of the JNK1 signaling pathway by this compound.

Secondary Hypothesis: Broad-Spectrum Anticancer and Antimicrobial Activity

Beyond specific pathway inhibition, a broader hypothesis is that this compound possesses general anticancer and antimicrobial properties. This is based on the wide range of biological activities reported for various pyridazine and pyridazinone derivatives.[2] These activities are often attributed to the ability of the pyridazine ring system to intercalate with DNA, inhibit key metabolic enzymes, or disrupt cellular membranes. Further investigation into these potential mechanisms is warranted.

Quantitative Data (Hypothetical)

To provide a framework for potential experimental outcomes, the following table summarizes hypothetical quantitative data for this compound, assuming the primary hypothesis of JNK1 inhibition is correct.

| Parameter | Value | Target | Assay Type |

| IC50 | 75 nM | JNK1 | In vitro Kinase Assay |

| Ki | 25 nM | JNK1 | Competitive Binding Assay |

| EC50 | 500 nM | A549 Lung Carcinoma Cells | Cell Viability Assay |

| GI50 | 450 nM | HCT116 Colon Carcinoma Cells | Sulforhodamine B Assay |

Experimental Protocols

To validate the hypothesized mechanism of action, a series of key experiments would be required. Detailed protocols for these proposed experiments are provided below.

In Vitro JNK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human JNK1.

Materials:

-

Recombinant human JNK1 enzyme

-

ATP, [γ-32P]ATP

-

JNKtide (GST-c-Jun substrate peptide)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of the test compound or control to each well.

-

Add 20 µL of a solution containing recombinant JNK1 and JNKtide in kinase reaction buffer.

-

Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-32P]ATP in kinase reaction buffer.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cancer cell line known to have active JNK signaling (e.g., A549 lung carcinoma).

Materials:

-

A549 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or doxorubicin for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the EC50 value.

Experimental Workflow Visualization

Figure 2: A logical workflow for the experimental validation of the hypothesized mechanism of action.

Conclusion

The hypotheses presented in this technical guide provide a strong foundation for the investigation of this compound as a potential therapeutic agent. The proposed primary mechanism, inhibition of the JNK1 signaling pathway, is supported by evidence from structurally related compounds and represents a promising avenue for the development of novel anticancer and anti-inflammatory drugs. The outlined experimental protocols offer a clear path forward for the validation of these hypotheses and the elucidation of the precise molecular interactions of this compound. Further research is crucial to fully understand the pharmacological profile of this compound and to unlock its therapeutic potential.

References

In Silico Prediction of "6-Propylpyridazin-3-amine" Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico workflow for predicting the biological activity of the novel compound, 6-Propylpyridazin-3-amine. While specific experimental data for this molecule is not publicly available, this document outlines a robust, multi-step computational approach based on established methodologies for similar heterocyclic amine compounds. The guide details hypothetical activity prediction against a plausible biological target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology. We present simulated quantitative data, detail the protocols for in silico experiments, and provide visualizations of the predictive workflow and the relevant biological pathway. This document serves as a methodological template for the computational evaluation of new chemical entities in early-stage drug discovery.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and antiproliferative effects. The inclusion of an amine substituent on the pyridazine ring, as seen in this compound, offers potential for specific interactions with biological targets through hydrogen bonding and other non-covalent interactions. Given the therapeutic potential of this chemical scaffold, in silico prediction methods offer a rapid and cost-effective means to hypothesize and prioritize potential biological activities before undertaking extensive laboratory synthesis and testing.

This guide focuses on a hypothetical in silico assessment of this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is frequently observed in various cancers, making it a validated target for anticancer drug development.

Predicted Biological Activity and Quantitative Data

Based on the structural features of this compound and the known activities of similar pyridazinamine derivatives, a hypothetical inhibitory activity against CDK2 is proposed. The following table summarizes the predicted quantitative data that would be sought in an initial in silico and subsequent in vitro evaluation.

| Parameter | Predicted Value | Method of Prediction/Determination | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Molecular Docking | Predicts the strength of interaction between the compound and the CDK2 active site. |

| IC50 (CDK2/Cyclin E) | 0.5 µM | In vitro Kinase Assay | Concentration of the compound required to inhibit 50% of CDK2 enzymatic activity. |

| Ki | 0.2 µM | Enzyme Inhibition Kinetics | Represents the inhibition constant, a measure of the compound's potency. |

| PASS Prediction | Pa > 0.7 for Kinase Inhibitor | Prediction of Activity Spectra for Substances (PASS) | Indicates a high probability of kinase inhibitory activity based on structural similarity to known kinase inhibitors. |

| ADME - Lipinski's Rule of Five | Compliant (0 violations) | Computational ADMET Prediction | Suggests favorable drug-like properties for oral bioavailability. |

| ADME - hERG Inhibition | Low Probability | In silico hERG Channel Blockade Model | Predicts a low risk of cardiotoxicity. |

In Silico Prediction Workflow

The following diagram illustrates the proposed in silico workflow for predicting the biological activity of this compound.

The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic and structural characteristics impart favorable physicochemical properties that can be fine-tuned through substitution to optimize drug-like characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridazines, details key experimental protocols for their determination, and explores relevant signaling pathways where these compounds have shown significant therapeutic promise.

Core Physicochemical Properties of Substituted Pyridazines

The journey of a drug from administration to its target is profoundly influenced by its physicochemical properties. For substituted pyridazines, a thorough understanding and strategic modulation of these characteristics are paramount for successful drug development. The inherent features of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, provide a unique foundation for designing novel therapeutics.[1]

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The pyridazine nucleus, with its polar nitrogen atoms, generally contributes to better aqueous solubility compared to its carbocyclic analog, benzene. However, the overall solubility of a substituted pyridazine is a complex interplay between the pyridazine core and the nature of its substituents.

Table 1: Solubility Data for Selected Substituted Pyridazines

| Compound/Substituent | Solubility | Method | Reference |

| Pyridazine | Miscible with water | - | [2] |

| 6-Phenylpyridazin-3(2H)-one | Poor in water and aqueous buffers | Shake-Flask | [3] |

| Minaprine (free base) | Oil | - | [1] |

| Minaprine (dihydrochloride salt) | Excellent aqueous solubility | - | [1] |

Note: This table is populated with available data and will be expanded as more research becomes available.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is crucial for membrane permeability and interaction with biological targets. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter. The pyridazine ring is generally considered less lipophilic than a phenyl ring, which can be advantageous in drug design.[1] Strategic placement of substituents can modulate the lipophilicity of the molecule to achieve the desired balance for optimal pharmacokinetic and pharmacodynamic profiles. For instance, a C-3 substituted pyridazine ring has been shown to reduce LogD7.4 by 2.17 units compared to a benzene ring, leading to enhanced aqueous solubility.[1]

Table 2: Lipophilicity Data for Selected Pyridazines

| Compound | cLogP | Experimental Condition | Reference |

| Pyridazine | 0.26 | Calculated | [4] |

| Pyridine | 0.84 | Calculated | [4] |

| Pyrimidine | -0.002 | Calculated | [4] |

| Pyrazine | -0.73 | Calculated | [4] |

Note: This table presents calculated LogP values for comparison. Experimental data for substituted pyridazines will be added as it is sourced.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Pyridazine itself is a weak base with a pKa of approximately 2.3.[2] This weak basicity can be beneficial in drug design as it reduces the likelihood of unwanted interactions with acidic cellular compartments. The pKa of substituted pyridazines can be significantly influenced by the electronic nature of the substituents. Electron-donating groups, such as a methyl group at the 4-position, can increase the basicity (pKa of 4-methyl pyridazine is 2.93), while electron-withdrawing groups will decrease it.[2]

Table 3: pKa Data for Selected Pyridazines

| Compound | pKa | Method | Reference |

| Pyridazine | 2.3 | - | [2] |

| 4-Methyl pyridazine | 2.93 | - | [2] |

| Pyridine | 5.2 | - | [1] |

| 3-Aminopyridazines | Enhanced basicity | - | [1] |

Note: This table will be updated with more experimental pKa values for a wider range of substituted pyridazines as they are reported in the literature.

Metabolic Stability

The metabolic stability of a drug candidate is a key factor in determining its in vivo half-life and dosing regimen. The pyridazine ring itself is generally considered to be relatively stable to metabolic degradation. However, substituents on the pyridazine ring can be susceptible to metabolism by enzymes such as cytochrome P450s. Understanding the metabolic fate of substituted pyridazines is crucial for designing compounds with improved pharmacokinetic profiles.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for guiding drug discovery and development efforts. The following sections detail standard experimental protocols for key physicochemical parameters.

Solubility Determination

2.1.1. Kinetic Solubility Assay

This high-throughput method provides an early assessment of a compound's solubility.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Detection: After a short incubation period, the presence of precipitate is detected by methods such as laser nephelometry, which measures light scattering.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound.

-

Compound Addition: Add an excess of the solid compound to a vial containing an aqueous buffer of known pH.

-

Equilibration: Cap the vial and shake it at a constant temperature for 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid to settle.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it to remove any remaining solid particles, and determine the concentration of the dissolved compound using a suitable analytical method such as high-performance liquid chromatography (HPLC) with UV detection.

-

Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution.

Lipophilicity (LogP/LogD) Determination

2.2.1. Shake-Flask Method for LogP/LogD

This traditional method directly measures the partitioning of a compound between two immiscible phases.

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD). The two phases should be pre-saturated with each other.

-

Compound Addition: Dissolve a known amount of the test compound in one of the phases.

-

Partitioning: Add the second phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-